molecular formula C10H10ClNO4 B13537192 Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate

Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate

Katalognummer: B13537192
Molekulargewicht: 243.64 g/mol
InChI-Schlüssel: IDRXEJFZVNQVDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate typically involves the reaction of 7-chloro-1,3-dioxaindane with methyl 2-aminoacetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted derivatives of the compound .

Wirkmechanismus

The mechanism of action of Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methyl 2-amino-2-(7-chloro-1,3-dioxaindan-5-yl)acetate include other indole derivatives and compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement and the presence of the 7-chloro-1,3-dioxaindan moiety. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various scientific and industrial applications .

Eigenschaften

Molekularformel

C10H10ClNO4

Molekulargewicht

243.64 g/mol

IUPAC-Name

methyl 2-amino-2-(7-chloro-1,3-benzodioxol-5-yl)acetate

InChI

InChI=1S/C10H10ClNO4/c1-14-10(13)8(12)5-2-6(11)9-7(3-5)15-4-16-9/h2-3,8H,4,12H2,1H3

InChI-Schlüssel

IDRXEJFZVNQVDD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C1=CC2=C(C(=C1)Cl)OCO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.